Derrisin

Descripción

Significance of Rotenoids in Chemical Biology and Phytochemistry

Rotenoids are a group of secondary metabolites primarily isolated from plants in the Fabaceae family, including notable genera such as Derris and Lonchocarpus. wikipedia.orgbestbookbuddies.comnih.govuwi.eduresearchgate.netoup.comnih.govpensoft.netmichigandnr.comguidechem.comnih.gov These compounds are considered biogenetically advanced isoflavonoids. nih.gov

Their significance in chemical biology stems largely from their potent biological activities. Historically, rotenoids have been widely recognized for their efficacy as insecticides, piscicides (fish poisons), and acaricides. wikipedia.orgbestbookbuddies.comnih.govuwi.eduresearchgate.netoup.comnih.govpensoft.netmichigandnr.comguidechem.comnih.govsaipantribune.comnih.govmichigandnr.com The best-known member of this class, rotenone (B1679576), is a classic example of a natural product with significant toxic properties targeting cellular respiration, specifically by inhibiting mitochondrial Complex I. wikipedia.orgguidechem.comsaipantribune.com This mechanism of action has made rotenoids valuable tools in biochemical research to study cellular respiration. wikipedia.org

In phytochemistry, rotenoids are key subjects of investigation due to their diverse structures and distribution within specific plant species. researchgate.netoup.comnih.govtandfonline.com Research in this area involves the isolation, purification, and structural elucidation of novel rotenoids, as well as studying their biosynthesis. researchgate.netnih.govtandfonline.com Beyond their well-established insecticidal properties, phytochemical studies continue to uncover a range of other biological activities associated with rotenoids, including cytotoxicity, anti-inflammatory, antibacterial, and potential anticancer effects, highlighting their relevance for drug discovery and development. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net

Historical Perspective on Derrisin as a Subject of Academic Inquiry

The academic interest in the chemical constituents of Derris species has a long history, primarily driven by their traditional use as fish poisons by indigenous populations in various parts of the world, such as Malaysia, Borneo, Sumatra, and South America. wikipedia.orgbestbookbuddies.comresearchgate.netpensoft.netmichigandnr.comnih.govsaipantribune.commichigandnr.comresearchgate.net Scientific observations of the insecticidal properties of Derris date back at least to the mid-19th century. michigandnr.com

A pivotal moment in the study of Derris constituents was the isolation of pure crystalline rotenone in 1902 by Japanese chemist Kazuo Nagai from Derris elliptica. wikipedia.orgmichigandnr.com This marked the beginning of more rigorous chemical investigations into the active compounds present in these plants. Subsequent research led to the isolation and characterization of other related toxic substances from Derris resin, such as toxicarol, deguelin, and tephrosin (B192491). bestbookbuddies.comnih.govnih.gov

This compound itself represents a more recent subject of academic inquiry within the rotenoid field. It was identified and isolated from the roots of Derris malaccensis by Takashima and colleagues in 2002. nih.govresearchgate.netresearchgate.netcore.ac.uk This isolation and structural elucidation expanded the known repertoire of rotenoids and spurred further investigation into the specific properties of this compound and other rotenoids found in Derris malaccensis. Research since then has explored its chemical structure and various biological activities, often in comparison or in conjunction with other rotenoids isolated from the same source. researchgate.netresearchgate.net Studies have included investigations into its potential antibacterial activity, for instance against Helicobacter pylori, and its interactions in molecular docking simulations for antiviral research. researchgate.netresearchgate.netpakbs.orgresearchgate.netstmjournals.in

The study of this compound, therefore, builds upon over a century of academic research into the phytochemistry and biological activities of Derris species and the broader class of rotenoids.

Selected Research Findings Related to this compound and Derris Rotenoids

Research on this compound and other rotenoids isolated from Derris species has explored various biological activities. The following table summarizes some findings, particularly concerning antibacterial activity against Helicobacter pylori for compounds isolated alongside this compound from Derris malaccensis. researchgate.netresearchgate.net

| Compound Name | Source | Activity Against H. pylori (MIC) | Notes |

| This compound | Derris malaccensis | 85.0 mg/mL (0.2 M) | Found to be inactive at this concentration. researchgate.net |

| Rotenone | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Rotenolone (B1679575) | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Dehydrorotenone | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Deguelin | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Tephrosin | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Toxicarol | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Dehydrodeguelin | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

| Elliptone | Derris malaccensis | 0.3-9.8 mg/mL | Showed antibacterial activity. researchgate.net |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Further research findings include the isolation of new rotenoids like derieliptosides A-C from Derris elliptica stems, which showed selective inhibition against certain bacterial strains and the fungus Candida albicans. tandfonline.com this compound has also been investigated in in silico studies for potential antiviral activity against Dengue virus. pakbs.orgstmjournals.in

Structure

3D Structure

Propiedades

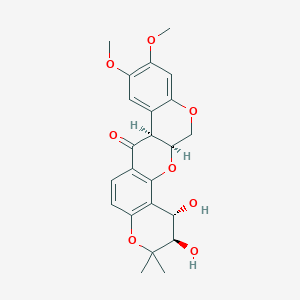

Fórmula molecular |

C23H24O8 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

(1S,5S,6R,14S)-5,6-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one |

InChI |

InChI=1S/C23H24O8/c1-23(2)22(26)20(25)18-12(31-23)6-5-10-19(24)17-11-7-14(27-3)15(28-4)8-13(11)29-9-16(17)30-21(10)18/h5-8,16-17,20,22,25-26H,9H2,1-4H3/t16-,17+,20+,22-/m1/s1 |

Clave InChI |

KANDATZVPJBSEB-HBCLNWRISA-N |

SMILES isomérico |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)O)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)O)C |

Sinónimos |

derrisin |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Species-Specific Distribution of Derrisin and Related Rotenoids

Rotenoids, including this compound, are naturally occurring constituents in the roots, stems, and leaves of many leguminous species, notably those belonging to the genera Derris, Lonchocarpus, and Tephrosia. utm.my

Derris malaccensis, a climbing plant native to Southeast Asia, is recognized as a primary botanical source of this compound. researchgate.netutm.myglobinmed.com this compound was first isolated as a new rotenoid from the roots of Derris malaccensis. researchgate.netnih.gov This species, locally known as 'tuba gading' in Malaysia, is typically found in peat soil and riverine rainforest environments up to 250 meters in altitude. utm.myglobinmed.com

The distribution and concentration of this compound and related rotenoids can vary significantly across different Derris species. Derris elliptica, another climbing shrub found in Southeast Asia, is well-known for its rotenoid content, particularly rotenone (B1679576), and is used as a bio-pesticide. utm.myox.ac.uknparks.gov.sg While rotenone is a major rotenoid in Derris elliptica, other rotenoids, including tephrosin (B192491), have also been found in this species. np-mrd.org Research has also investigated Derris fordii for its chemical constituents, contributing to the understanding of rotenoid distribution within the genus. wikipedia.org The presence and relative abundance of specific rotenoids like this compound can differ depending on the species, geographical location, and potentially cultivation conditions.

A study comparing Derris elliptica and Derris malaccensis in Malaysia noted that Derris elliptica ('tuba kapur') is often found on laterite or clay soil, while Derris malaccensis ('tuba gading') is found on peat soil. utm.my The growth conditions, such as soil moisture content and temperature, can influence the yield of rotenone in Derris plants. utm.my

Within Derris species, rotenoids are primarily accumulated in the roots. utm.my While roots are the main storage site for these bioactive compounds, rotenoids can also be present in stems and leaves, although typically in lower concentrations. utm.my Studies investigating the chemical constituents of different parts of Derris species, such as the stems of Derris elliptica or the stem bark of Derris indica, have led to the isolation of various flavonoids, including rotenoids and pyranoflavonoids like derrisins A and B. researchgate.netnih.gov This suggests that the accumulation patterns can be tissue-specific and may vary between different rotenoids and plant species.

Innovative Extraction Techniques for this compound

The extraction of rotenoids, including this compound, from plant matrices traditionally involved conventional methods. However, advanced techniques have been developed to improve efficiency, reduce solvent usage, and enhance the purity of the extracted compounds.

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. jasco-global.comwikipedia.orgjascoinc.com SFE offers several advantages, including shorter extraction times, simplified operation, and improved extraction efficiency compared to traditional organic solvent extraction. jasco-global.com Supercritical CO2 is particularly effective at dissolving lipid-soluble or low-polar compounds, but its selectivity can be tuned by adjusting pressure and temperature or by adding co-solvents like ethanol (B145695) or methanol. jasco-global.comwikipedia.orgjascoinc.com While specific applications of SFE for the extraction of this compound are not extensively detailed in the provided snippets, SFE is a versatile technique used for extracting various natural products, including other rotenoids and flavonoids from plant matrices. wikipedia.orgdedietrich.com Its ability to operate at relatively low temperatures (above CO2's critical temperature of 31°C) makes it suitable for extracting heat-sensitive compounds. jasco-global.comucm.es

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) or Pressurized Solvent Extraction (PSE), is another advanced technique that utilizes solvents at elevated temperatures and pressures, below their critical points, to enhance extraction efficiency. csic.esmdpi.com This method increases the solubility of analytes, improves mass transfer rates, and allows for deeper penetration of the solvent into the plant matrix, leading to higher extraction yields and reduced solvent consumption compared to conventional methods like maceration. csic.esmdpi.com

Studies have compared PLE with conventional maceration for the extraction of rotenone from Derris elliptica and Derris malaccensis. researchgate.netresearchgate.net For instance, a study demonstrated that using chloroform (B151607) in PLE at optimized conditions (50°C and 2000 psi) could achieve a high rotenoid yield in a significantly shorter time (20-30 minutes) and with less solvent compared to chloroform maceration (72 hours). While this study primarily focused on rotenone, the principles and advantages of PLE are applicable to the extraction of other rotenoids like this compound, which are often found alongside rotenone in Derris species. researchgate.net PLE systems can also incorporate in-cell clean-up steps by including adsorbents in the extraction cell, allowing for simultaneous extraction and purification. mdpi.comchromatographyonline.com

Here is a table summarizing the comparison between maceration and PLE for rotenoid extraction, based on available data:

| Parameter | Maceration (Chloroform) | PLE (Chloroform) |

| Temperature | 25°C | 50°C |

| Pressure | Ambient | 2000 psi |

| Extraction Time | 72 hours | 30 minutes |

| Solvent Volume | High | Lower |

| Rotenoid Yield | Moderate | Higher |

Note: Data generalized from studies on rotenoid extraction from Derris species.

These advanced solvent-based methodologies represent significant improvements over traditional extraction techniques for obtaining this compound and other rotenoids from their natural sources.

Green Chemistry Approaches in Natural Product Isolation

In recent years, there has been a growing emphasis on applying green chemistry principles to natural product isolation to minimize environmental impact and improve sustainability. nih.govencyclopedia.pubchemmethod.com This involves using environmentally friendly solvents, reducing energy consumption, and minimizing waste generation. encyclopedia.pubchemmethod.com

For the extraction of rotenoids, greener alternatives to conventional organic solvents are being explored. Ethanol and methanol, while still organic solvents, are considered relatively greener compared to chlorinated hydrocarbons like chloroform. core.ac.ukresearchgate.net Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) using greener solvents or solvent mixtures represent advanced techniques that align with green chemistry principles. core.ac.ukchemmethod.com These methods can offer higher extraction yields, shorter extraction times, and reduced solvent consumption compared to traditional methods. core.ac.ukchemmethod.com For instance, PLE using chloroform at optimized conditions (50 °C and 2000 psi) has shown high rotenone content in Derris elliptica root extract, while requiring less solvent and time than maceration. core.ac.uk While this example uses chloroform, the principle of using PLE with greener solvent systems is applicable to rotenoid extraction. Alternative green solvents such as ionic liquids and deep eutectic solvents (DES) are also being investigated for the extraction of various phytochemicals, including phenolics and alkaloids, and could potentially be applied to rotenoid isolation in the future. nih.govchemmethod.com

Sophisticated Purification Strategies for this compound Enrichment

Following the initial extraction, sophisticated purification techniques are essential to isolate and enrich this compound from the complex mixture of compounds present in the crude extract. Chromatographic methods are widely used for this purpose due to their ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both analytical and preparative separation of natural products, including rotenoids. oup.comnih.govfisheries.orgjst.go.jpnih.gov These techniques offer high resolution, allowing for the separation of structurally similar compounds like different rotenoids.

For the analysis and purification of rotenoids, reversed-phase HPLC is commonly employed. fisheries.orgjst.go.jpnih.gov Using a C18 stationary phase and a mobile phase consisting of a mixture of water or an aqueous buffer (such as phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typical. fisheries.orgnih.gov UV detection at specific wavelengths (e.g., 294 nm) is often used as rotenoids exhibit UV absorbance. oup.comnih.gov

Studies have demonstrated the effectiveness of HPLC in separating various rotenoids found in Derris and Lonchocarpus species, including rotenone, deguelin, and tephrosin. oup.comnih.govfisheries.orgnih.gov While this compound-specific HPLC data might be limited in general literature, methods developed for the separation of other rotenoids can often be adapted. For example, a method using an 8-12 µm silica (B1680970) column with a chloroform-isooctane mobile phase (35:65) at 1 ml/min flow rate was able to resolve rotenone, β-dihydrorotenone, deguelin, and dehydrorotenone. oup.comnih.gov Although tephrosin and rotenolone (B1679575) eluted as one peak in this specific method, it highlights the potential of HPLC for rotenoid separation. oup.comnih.gov

Coupled SPE-HPLC (Solid Phase Extraction coupled with HPLC) is another advanced technique that can be used for the analysis and potentially semi-preparative isolation of rotenoids from complex matrices like water and sediment samples. fisheries.orgnih.gov This method integrates sample extraction and chromatographic separation, offering improved efficiency and sensitivity. fisheries.orgnih.gov

Preparative column chromatography is a fundamental technique used to purify larger quantities of isolated compounds after initial extraction and fractionation. This method involves packing a column with a stationary phase (e.g., silica gel or reversed-phase silica) and eluting the sample with a suitable mobile phase. sci-hub.seresearchgate.net

For rotenoid purification, both normal-phase and reversed-phase column chromatography can be employed, depending on the polarity of the target compound and the complexity of the extract. Normal-phase chromatography typically uses a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase (e.g., hexane, ethyl acetate, acetone). sci-hub.se Reversed-phase chromatography uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, methanol, acetonitrile). fisheries.orgnih.gov

Research on the isolation of rotenoids from Derris and Millettia species frequently utilizes silica gel column chromatography. sci-hub.seresearchgate.net Different solvent systems are employed to elute various compounds based on their polarity. For instance, in the isolation of rotenoids from Derris trifoliata, silica gel column chromatography with hexane-acetone mixtures of varying ratios was used to obtain different fractions containing rotenoids like deguelin. sci-hub.se Similarly, column chromatography has been used as a step in the isolation of rotenoids from Millettia pachycarpa. researchgate.net The choice of stationary phase and mobile phase requires optimization to achieve effective separation of this compound from co-eluting compounds.

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid support matrix. acs.orgnih.gov This eliminates potential irreversible adsorption of the sample onto the stationary phase, leading to high sample recovery. nih.gov CCC utilizes a two-phase solvent system, where one liquid phase serves as the stationary phase and the other as the mobile phase. acs.orgnih.gov The separation is based on the differential partitioning of analytes between the two immiscible phases. acs.orgnih.gov

CCC and HSCCC have proven to be valuable techniques for the isolation and purification of various natural products, including rotenoids. researchgate.netacs.orgnih.govsigmaaldrich.comnih.govchrom-china.com A key aspect of CCC is the selection of an appropriate two-phase solvent system, which is crucial for achieving effective separation. acs.orgnih.gov The solvent system's composition is optimized to ensure that the stationary phase is sufficiently retained in the column while allowing the mobile phase to flow through, and that the target compounds have different partition coefficients between the two phases. acs.orgnih.gov

HSCCC has been successfully applied to the preparative isolation of rotenoids from Millettia pachycarpa. researchgate.netsigmaaldrich.comnih.gov A study reported the purification of three rotenoids (tephrosin, deguelin, and 6a,12a-dehydrodeguelin) and an isoflavone (B191592) from Millettia pachycarpa seeds using HSCCC with a solvent system of n-hexane-ethyl acetate-methanol-water (1:0.8:1:0.6, v/v/v/v). researchgate.netnih.gov This demonstrates the applicability of HSCCC for separating complex mixtures of rotenoids. The optimized parameters from analytical scale HSCCC can be scaled up to preparative scale to obtain larger quantities of purified compounds. researchgate.netnih.gov

The application of CCC/HSCCC offers advantages such as high sample loading capacity, minimal sample loss, and the ability to handle crude extracts. nih.gov This makes it a powerful tool for the preparative purification of this compound and other rotenoids from plant extracts.

Table 1: Examples of Chromatographic Conditions for Rotenoid Separation

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | Silica (8-12 µm) | Chloroform-isooctane (35:65) | UV (294 nm) | Analytical/Preparative | oup.comnih.gov |

| HPLC | C18 Reversed-Phase | Acetonitrile-0.025 M Phosphoric acid | UV or Fluorescence | Analytical/Quantitative | fisheries.orgnih.gov |

| HSCCC | Liquid (Hexane-EtOAc-MeOH-Water) | Liquid (Hexane-EtOAc-MeOH-Water) | Not specified in abstract | Preparative Isolation | researchgate.netnih.gov |

| Prep TLC | Silica gel | Hexane-Acetone, Benzene-acetone, CH2Cl2 | Not specified | Purification | sci-hub.se |

Chemical Structure Elucidation and Advanced Spectroscopic Characterization

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the chemical environment and connectivity of atoms.

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, which helps in piecing together the molecular structure.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds (³J). This helps in identifying spin systems within a molecule. princeton.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy provides correlations between protons and the carbons to which they are directly attached (¹J). This allows for the assignment of proton and carbon signals based on one-bond connectivity. princeton.eduemerypharma.comcolumbia.edu Edited HSQC can also differentiate between CH/CH₃ and CH₂ groups based on the phase of the signals. emerypharma.comcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons separated by two to four (and sometimes five) bonds (²J, ³J, and ⁴J). princeton.educolumbia.edu This is particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems identified by COSY. emerypharma.comcolumbia.edu The intensity of HMBC cross-peaks is dependent on the coupling constant, which can be influenced by dihedral angles. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between nuclei that are spatially close to each other, typically within 5-7 Å. princeton.edu These correlations are independent of scalar coupling and are invaluable for determining the relative stereochemistry and conformation of a molecule. pharmacognosy.us

By analyzing the cross-peaks in these 2D NMR spectra, researchers can systematically assign signals to specific nuclei and build a comprehensive picture of the molecular skeleton and the relative positions of atoms in three dimensions.

Quantitative NMR (qNMR) is a technique that utilizes the direct proportionality between the area of an NMR signal and the concentration of the nuclei giving rise to that signal to determine the absolute concentration or purity of a compound in a sample. ox.ac.ukresolvemass.cajeol.commestrelab.com Unlike other quantitative methods, qNMR does not always require a reference curve of the analyte itself, often using an internal standard of known purity and concentration. ox.ac.ukresolvemass.cajeol.commestrelab.com This makes it a valuable tool for determining the purity of isolated compounds like Derrisin from research extracts or for quantifying the amount of this compound in a mixture. ox.ac.ukresolvemass.camestrelab.com Accurate qNMR analysis requires careful control of experimental parameters to ensure reliable integration of signals. ox.ac.ukmestrelab.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically to several decimal places. savemyexams.cominnovareacademics.inresearchgate.netbioanalysis-zone.com

HRMS data allows for the determination of the exact mass of the molecular ion, which can then be used to deduce or confirm the elemental composition (molecular formula) of the compound. savemyexams.cominnovareacademics.inbioanalysis-zone.com This is particularly important for novel compounds or when dealing with complex mixtures. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. savemyexams.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (usually the molecular ion or a selected fragment ion) is isolated and then fragmented, often through collision-induced dissociation (CID). mdpi.comresearchgate.netunt.edunationalmaglab.org The resulting fragment ions (product ions) are then detected and analyzed. mdpi.comnationalmaglab.org

The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the substructures and functional groups present in the precursor ion. mdpi.comresearchgate.netunt.edunationalmaglab.orgmiamioh.edunih.gov By analyzing the mass differences between the precursor ion and the product ions, and among the product ions themselves, researchers can propose fragmentation pathways and identify characteristic structural fragments. mdpi.comresearchgate.net This fragmentation analysis is a critical step in confirming the proposed structure of a compound and can aid in the identification of unknown constituents by comparison to fragmentation databases or known fragmentation rules. mdpi.comunt.edunih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignments

For chiral molecules, determining the absolute configuration (the precise 3D arrangement of atoms in space) is essential. Chiroptical spectroscopy techniques are used for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral sample as a function of wavelength. encyclopedia.pubull.es ECD spectra are observed in the ultraviolet-visible (UV-Vis) region and arise from electronic transitions in chromophores within the molecule. encyclopedia.pub

The sign and shape of the Cotton effects (the characteristic peaks in an ECD spectrum) are related to the absolute configuration and conformation of the chiral molecule. encyclopedia.pubull.es Comparing experimental ECD spectra with theoretically calculated spectra (often using computational methods like Time-Dependent Density Functional Theory, TD-DFT) for different possible stereoisomers is a common approach for assigning absolute configuration. researchgate.net The exciton (B1674681) chirality method, which applies to molecules with at least two interacting chromophores, is another non-empirical method used in ECD for absolute configuration assignments, correlating the sign of an exciton couplet with the molecular stereochemistry. ull.esnih.gov ECD is a sensitive technique and is influenced by factors such as solvent and temperature. ull.es

Complementary Spectroscopic and Diffraction Methods

A suite of analytical methods provides distinct yet complementary information about the molecular architecture of this compound. These techniques probe different aspects of the molecule, from the presence of specific functional groups to the precise three-dimensional arrangement of atoms in a crystalline lattice.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, different bonds within the molecule absorb energy at characteristic frequencies, corresponding to specific stretching or bending vibrations. vscht.czpoetrytranslation.org The resulting IR spectrum, a plot of wavenumber versus transmittance or absorbance, provides a unique "fingerprint" that can reveal the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double or triple bonds. poetrytranslation.orgutdallas.eduspecac.com

For organic compounds, including natural products like this compound, the region of the IR spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying key functional groups. specac.com Characteristic strong, sharp peaks around 1710-1720 cm⁻¹ typically indicate the presence of a carbonyl group. utdallas.edu Broad bands in the range of 3200-3550 cm⁻¹ are indicative of O-H stretching vibrations, commonly found in alcohols and carboxylic acids. specac.commasterorganicchemistry.com Analysis of the IR spectrum of this compound would involve identifying these characteristic absorption bands and correlating them to the known functional groups expected in its flavonoid structure, such as carbonyls in the chromen-4-one core and hydroxyl groups if present.

X-ray Crystallography for Crystalline this compound and Derivatives

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic structure of crystalline materials. anton-paar.comlibretexts.org This technique involves directing a beam of X-rays at a single crystal of the compound. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. anton-paar.comnih.govwikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a map of the electron density within the crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govwikipedia.org

For this compound, if suitable single crystals can be obtained, X-ray crystallography can provide definitive information about its molecular conformation, the arrangement of its various rings and substituents, and how molecules pack together in the crystal lattice. This is particularly useful for confirming the connectivity and stereochemistry of complex natural products. The process typically involves crystal preparation, exposure to X-rays, recording the diffraction pattern, and computational processing of the data to build and refine the molecular structure. anton-paar.comwikipedia.org

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED), a cryo-EM method, has emerged as a powerful technique for determining the atomic structures of compounds, particularly when only nanocrystalline samples are available. nih.govresearchgate.netwikipedia.org Unlike X-ray diffraction, which typically requires larger crystals (greater than 0.1 mm in all dimensions), MicroED can obtain high-resolution diffraction data from crystals orders of magnitude smaller, down to sizes of around 100 nm. wikipedia.orgreadcrystalbio.com This is particularly advantageous for compounds that are difficult to crystallize into large single crystals.

In MicroED, a cryo-transmission electron microscope is used to collect electron diffraction data from nanocrystals, often kept at cryogenic temperatures to minimize radiation damage. nih.govresearchgate.netwikipedia.org The crystal is continuously rotated while diffraction data is collected on a fast camera. wikipedia.org The resulting electron diffraction patterns are then processed using software similar to that used for X-ray crystallography to determine the 3D structure. wikipedia.org MicroED is well-suited for analyzing small organic molecules and can provide precise structural information even from very small sample quantities. readcrystalbio.com This technique could be invaluable for structural studies of this compound or its derivatives if traditional X-ray crystallography is hindered by the inability to grow sufficiently large crystals.

Computational Approaches in Structural Elucidation

Computational methods play an increasingly vital role in supporting and validating experimental spectroscopic and diffraction data for structural elucidation.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to process spectroscopic data (such as NMR, MS, and IR) and generate possible molecular structures that are consistent with the experimental data. These algorithms work by analyzing the correlations and constraints provided by the spectroscopic techniques and searching a vast chemical space for plausible structures. nih.govreddit.comyoutube.com

CASE algorithms can be particularly helpful in the structural elucidation of complex natural products like this compound, where interpreting intricate spectroscopic data can be challenging. By integrating data from multiple spectroscopic methods, CASE systems can narrow down the number of possible structures, propose connectivity, and even suggest stereochemical assignments. The effectiveness of CASE algorithms depends on the quality and completeness of the input spectroscopic data and the sophistication of the underlying structural databases and search strategies. mdpi.com

Quantum Chemical Calculations for Spectral Prediction and Validation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters. These calculations can provide theoretical IR frequencies, NMR chemical shifts, and other spectral data for proposed molecular structures. ajol.inforesearchgate.netucm.es

For this compound, quantum chemical calculations can serve as a powerful tool for validating structures proposed through experimental methods or CASE algorithms. By comparing the theoretically calculated spectra of a proposed structure with the experimentally obtained IR and NMR spectra, researchers can assess the accuracy of the structural assignment. ajol.infoucm.es This is particularly useful when dealing with isomers or subtle structural differences that may be difficult to distinguish solely based on experimental data. Advanced quantum chemical methods can even be used to calculate anharmonic vibrational energy levels and transition dipole moments for more accurate prediction of IR spectra. chemrxiv.orgresearchgate.net The integration of quantum chemical calculations with experimental data enhances the confidence in the final determined structure.

Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6433079 |

The complete and accurate determination of a chemical compound's structure is fundamental to understanding its properties and behavior. For complex natural products like this compound, a polyoxygenated flavonoid, this process relies heavily on a combination of advanced spectroscopic and diffraction techniques, complemented by modern computational approaches.

Complementary Spectroscopic and Diffraction Methods

A suite of analytical methods provides distinct yet complementary information about the molecular architecture of this compound. These techniques probe different aspects of the molecule, from the presence of specific functional groups to the precise three-dimensional arrangement of atoms in a crystalline lattice.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, different bonds within the molecule absorb energy at characteristic frequencies, corresponding to specific stretching or bending vibrations. vscht.czpoetrytranslation.org The resulting IR spectrum, a plot of wavenumber versus transmittance or absorbance, provides a unique "fingerprint" that can reveal the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double or triple bonds. poetrytranslation.orgutdallas.eduspecac.com

For organic compounds, including natural products like this compound, the region of the IR spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying key functional groups. specac.com Characteristic strong, sharp peaks around 1710-1720 cm⁻¹ typically indicate the presence of a carbonyl group. utdallas.edu Broad bands in the range of 3200-3550 cm⁻¹ are indicative of O-H stretching vibrations, commonly found in alcohols and carboxylic acids. specac.commasterorganicchemistry.com Analysis of the IR spectrum of this compound would involve identifying these characteristic absorption bands and correlating them to the known functional groups expected in its flavonoid structure, such as carbonyls in the chromen-4-one core and hydroxyl groups if present.

X-ray Crystallography for Crystalline this compound and Derivatives

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic structure of crystalline materials. anton-paar.comlibretexts.org This technique involves directing a beam of X-rays at a single crystal of the compound. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. anton-paar.comnih.govwikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a map of the electron density within the crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govwikipedia.org

For this compound, if suitable single crystals can be obtained, X-ray crystallography can provide definitive information about its molecular conformation, the arrangement of its various rings and substituents, and how molecules pack together in the crystal lattice. This is particularly useful for confirming the connectivity and stereochemistry of complex natural products. The process typically involves crystal preparation, exposure to X-rays, recording the diffraction pattern, and computational processing of the data to build and refine the molecular structure. anton-paar.comwikipedia.org

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED), a cryo-EM method, has emerged as a powerful technique for determining the atomic structures of compounds, particularly when only nanocrystalline samples are available. nih.govresearchgate.netwikipedia.org Unlike X-ray diffraction, which typically requires larger crystals (greater than 0.1 mm in all dimensions), MicroED can obtain high-resolution diffraction data from crystals orders of magnitude smaller, down to sizes of around 100 nm. wikipedia.orgreadcrystalbio.com This is particularly advantageous for compounds that are difficult to crystallize into large single crystals.

In MicroED, a cryo-transmission electron microscope is used to collect electron diffraction data from nanocrystals, often kept at cryogenic temperatures to minimize radiation damage. nih.govresearchgate.netwikipedia.org The crystal is continuously rotated while diffraction data is collected on a fast camera. wikipedia.org The resulting electron diffraction patterns are then processed using software similar to that used for X-ray crystallography to determine the 3D structure. wikipedia.org MicroED is well-suited for analyzing small organic molecules and can provide precise structural information even from very small sample quantities. readcrystalbio.com This technique could be invaluable for structural studies of this compound or its derivatives if traditional X-ray crystallography is hindered by the inability to grow sufficiently large crystals.

Computational Approaches in Structural Elucidation

Computational methods play an increasingly vital role in supporting and validating experimental spectroscopic and diffraction data for structural elucidation.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to process spectroscopic data (such as NMR, MS, and IR) and generate possible molecular structures that are consistent with the experimental data. These algorithms work by analyzing the correlations and constraints provided by the spectroscopic techniques and searching a vast chemical space for plausible structures. nih.govreddit.comyoutube.com

CASE algorithms can be particularly helpful in the structural elucidation of complex natural products like this compound, where interpreting intricate spectroscopic data can be challenging. By integrating data from multiple spectroscopic methods, CASE systems can narrow down the number of possible structures, propose connectivity, and even suggest stereochemical assignments. The effectiveness of CASE algorithms depends on the quality and completeness of the input spectroscopic data and the sophistication of the underlying structural databases and search strategies. mdpi.com

Quantum Chemical Calculations for Spectral Prediction and Validation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters. These calculations can provide theoretical IR frequencies, NMR chemical shifts, and other spectral data for proposed molecular structures. ajol.inforesearchgate.netucm.es

For this compound, quantum chemical calculations can serve as a powerful tool for validating structures proposed through experimental methods or CASE algorithms. By comparing the theoretically calculated spectra of a proposed structure with the experimentally obtained IR and NMR spectra, researchers can assess the accuracy of the structural assignment. ajol.infoucm.es This is particularly useful when dealing with isomers or subtle structural differences that may be difficult to distinguish solely based on experimental data. Advanced quantum chemical methods can even be used to calculate anharmonic vibrational energy levels and transition dipole moments for more accurate prediction of IR spectra. chemrxiv.orgresearchgate.net The integration of quantum chemical calculations with experimental data enhances the confidence in the final determined structure.

Biosynthesis and Metabolic Pathways of Derrisin

Elucidation of Derrisin Biosynthetic Pathways

The biosynthetic pathway of rotenoids like this compound is a specialized branch of the well-studied phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and proceeds through the isoflavonoid (B1168493) pathway before undergoing a series of unique transformations to form the characteristic rotenoid core. The process can be broadly divided into stages involving the formation of a chalcone (B49325), its conversion to an isoflavone (B191592), and subsequent modifications and cyclizations to yield the final rotenoid structure rsc.org.

The assembly of the this compound molecule draws upon two fundamental metabolic pathways: the phenylpropanoid pathway for the core isoflavonoid structure and the isoprenoid pathway for key modifications.

Phenylpropanoid Pathway : This pathway provides the C6-C3-C6 backbone of the isoflavonoid skeleton. It starts with L-phenylalanine, which is converted to p-coumaroyl-CoA. Through the action of chalcone synthase, p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form a chalcone intermediate nih.govfrontiersin.org. This chalcone is the foundational precursor for the A and B rings of the future this compound molecule.

Isoprenoid Pathway : Plants utilize two pathways to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids nih.govnih.govcreative-proteomics.com. DMAPP is the donor of the prenyl group, a five-carbon branched chain that is attached to the isoflavonoid skeleton in a later step. This prenylation and subsequent cyclization are critical for forming the E ring characteristic of many rotenoids creative-proteomics.comnih.gov.

Several key enzyme families are responsible for converting the initial chalcone precursor into the decorated isoflavone intermediate that serves as the direct backbone for rotenoid formation.

Isoflavone Synthase (IFS) : This is the pivotal enzyme that defines the isoflavonoid pathway. IFS, a cytochrome P450-dependent monooxygenase, catalyzes a unique 2,3-aryl migration reaction on a flavanone (B1672756) intermediate (formed from chalcone by chalcone isomerase). This reaction rearranges the B-ring from the 2-position to the 3-position of the C-ring, thereby creating the characteristic isoflavone skeleton nih.govmdpi.com.

Hydroxylases : After the formation of the isoflavone core, various hydroxylases introduce hydroxyl (-OH) groups at specific positions on the aromatic rings. These enzymes, often belonging to the cytochrome P450 family, are crucial for creating the specific substitution patterns required for subsequent steps like methylation and cyclization researchgate.net. For instance, isoflavone 3'-hydroxylase (I3'H) is involved in modifying the isoflavone structure researchgate.net.

Methyltransferases : O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the isoflavone ring. This methylation is a critical decoration step. For example, isoflavone O-methyltransferase (HI4OMT) is a key enzyme in the pathway leading to rotenoids researchgate.nettechscience.comsciopen.com.

While "post-translational modifications" typically refers to proteins, in the context of natural product biosynthesis, this section addresses the final chemical modifications that occur after the assembly of the core isoflavone structure to create the final rotenoid molecule. These late-stage modifications are crucial for the structural diversity and biological activity of rotenoids.

The key transformations include:

Prenylation : An isoprenyl group (from DMAPP) is attached to the isoflavone skeleton.

Cyclization : The attached prenyl group undergoes cyclization to form the additional heterocyclic rings (D and E) that define the rotenoid structure nih.gov.

Further Oxidations : Additional oxidative reactions, such as hydroxylation or epoxidation, can occur on the newly formed rings or side chains, leading to a variety of related rotenoid compounds mdpi.com.

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters

Advances in sequencing technology have enabled the use of transcriptomics to identify and study the genes responsible for producing complex secondary metabolites like this compound. By analyzing the RNA expressed in different tissues of rotenoid-producing plants, researchers can pinpoint candidate genes involved in the biosynthetic pathway techscience.com.

Transcriptome analysis of Derris species, such as Derris fordii and Derris elliptica, has successfully identified numerous unigenes that encode the key enzymes required for rotenoid biosynthesis researchgate.nettechscience.comsciopen.com. These analyses focus on genes from the phenylpropanoid and isoflavonoid pathways, which show differential expression correlated with rotenoid accumulation.

Below is a table of key candidate genes identified as crucial for the biosynthesis of the rotenoid precursor.

| Gene Abbreviation | Enzyme Name | Function in the Pathway |

|---|---|---|

| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the first step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. |

| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to form p-coumaric acid. |

| CHS | Chalcone Synthase | Catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin (B18129) chalcone, the precursor to flavonoids and isoflavonoids. nih.govresearchgate.net |

| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of chalcones into flavanones (e.g., naringenin). nih.govnih.gov |

| IFS | Isoflavone Synthase | The key enzyme of the isoflavonoid pathway, converting flavanones into isoflavones via an aryl migration. nih.govresearchgate.net |

| HI4OMT | Isoflavone O-Methyltransferase | Methylates hydroxyl groups on the isoflavone ring, a key decoration step in the pathway. researchgate.nettechscience.com |

Gene expression profiling provides strong evidence for the function of candidate genes by correlating their expression levels with the accumulation of the final product in different plant tissues. In Derris species, rotenoids are known to accumulate to the highest levels in the roots techscience.comsciopen.comresearchgate.net.

Transcriptomic studies comparing the roots, stems, and leaves of Derris fordii have revealed that the expression of key biosynthetic genes is significantly higher in the roots. This tissue-specific expression pattern strongly supports their involvement in rotenoid synthesis.

The table below summarizes the relative expression patterns observed for key biosynthetic genes in different tissues of Derris fordii, corresponding to the measured rotenone (B1679576) concentration researchgate.nettechscience.com.

| Gene | Root Expression | Stem Expression | Leaf Expression | Correlation with Rotenone Content |

|---|---|---|---|---|

| PAL | High | Low | Low | Positive |

| C4H | High | Low | Low | Positive |

| CHS | High | Low | Low | Positive |

| CHI | High | Low | Low | Positive |

| IFS | High | Low | Low | Positive |

| HI4OMT | High | Low | Low | Positive |

| Rotenone Concentration | Highest | Low | Lowest | - |

This strong positive correlation between the expression of phenylpropanoid and isoflavonoid pathway genes and the high concentration of rotenoids in root tissues provides compelling evidence for the role of these genes in this compound biosynthesis researchgate.nettechscience.com.

Regulatory Mechanisms at Transcriptional and Post-Transcriptional Levels

The intricate control of isoflavonoid biosynthesis, the class of compounds to which this compound belongs, occurs at multiple levels to ensure precise regulation of their production in plants. This regulation involves a complex interplay of genetic and environmental factors, primarily orchestrated at the transcriptional and post-transcriptional stages.

Transcriptional Regulation: The expression of genes encoding the enzymes of the isoflavonoid biosynthetic pathway is tightly controlled by various transcription factors. Families of transcription factors such as MYB, basic helix-loop-helix (bHLH), and WRKY are known to be key regulators. These proteins bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. While the general framework of isoflavonoid regulation is established, specific transcription factors that directly bind to and regulate the genes involved in the later, specific steps of this compound biosynthesis have yet to be identified and characterized.

Post-Transcriptional Regulation: Following transcription, the resulting messenger RNA (mRNA) transcripts can be further regulated before they are translated into proteins. Two key mechanisms of post-transcriptional regulation in plants are alternative splicing and microRNAs (miRNAs).

Alternative Splicing: This process can generate multiple mRNA variants from a single gene, potentially leading to proteins with different functions or stabilities. While alternative splicing has been observed for genes in the general flavonoid pathway, its specific role in modulating the enzymes of the this compound biosynthetic pathway has not been reported.

MicroRNAs (miRNAs): These are small non-coding RNA molecules that can bind to target mRNAs and lead to their degradation or translational repression. Research has identified miRNAs that regulate key genes in the isoflavonoid pathway in plants like soybean. However, specific miRNAs that target the transcripts of genes directly responsible for this compound synthesis have not been discovered.

Currently, there is a notable lack of specific research findings on the transcriptional and post-transcriptional regulatory networks governing the biosynthesis of this compound.

Metabolic Engineering and Synthetic Biology Approaches

The potential for producing this compound and its analogs through biotechnological means is an area of significant interest, though still in its nascent stages. Metabolic engineering and synthetic biology offer powerful tools to reconstruct and optimize biosynthetic pathways in microbial or plant hosts.

The reconstruction of a biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, involves the transfer and functional expression of all the necessary genes from the native producer organism. This approach has been successfully applied to various other isoflavonoids. However, the complete biosynthetic pathway of this compound has not been fully elucidated, with several enzymatic steps remaining uncharacterized. This knowledge gap presents a major bottleneck for its heterologous production. To date, there are no published reports of the successful reconstruction of the entire this compound biosynthetic pathway in a heterologous host.

Synthetic biology principles can be applied to design novel, artificial biosynthetic pathways for the production of new-to-nature analogs of existing natural products. This can be achieved by combining enzymes from different organisms or by engineering enzymes to have new specificities. In the context of isoflavonoids, researchers have explored the creation of novel compounds by introducing modifying enzymes into engineered pathways. However, the design and implementation of artificial pathways specifically aimed at producing this compound analogs have not been documented in scientific literature.

Once a biosynthetic pathway is established in a heterologous host, various strategies can be employed to optimize the metabolic flux towards the desired product, thereby increasing the final yield. These strategies include:

Up-regulation of pathway genes: Increasing the expression levels of the genes encoding the biosynthetic enzymes.

Down-regulation of competing pathways: Reducing the flow of precursor metabolites into pathways that compete with the desired one.

Optimization of precursor supply: Engineering the host's central metabolism to provide a greater abundance of the initial building blocks for the pathway.

While these are established principles in metabolic engineering, their application to enhance this compound production is contingent on the successful reconstruction of its biosynthetic pathway. As such, there are currently no studies reporting the optimization of metabolic flux specifically for this compound synthesis.

Molecular Mechanisms of Action of Derrisin and Rotenoid Analogs

Investigation of Cellular Targets and Binding Interactions

Rotenoids exert their effects by physically interacting with and inhibiting critical intracellular proteins. These interactions disrupt normal cellular function, leading to downstream consequences such as apoptosis and inhibition of proliferation.

A primary and well-documented mechanism of action for rotenoids is the potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain. nih.gov This enzyme is responsible for transferring electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane, which contributes to ATP synthesis. nih.gov

Rotenoids, including the archetypal compound rotenone (B1679576), physically obstruct this process. Structural and biochemical studies have revealed that rotenone binds within the ubiquinone-binding channel of Complex I. nih.gov Specifically, the A ring of rotenone occupies a position that overlaps with the binding site of the ubiquinone head group, effectively blocking the substrate's access to its reduction site near the iron-sulfur cluster N2. nih.gov

The binding kinetics and efficacy are highly dependent on the molecule's three-dimensional structure. Rotenone is a flexible molecule that exists in two principal conformations: "bent" and "straight". Molecular dynamics simulations suggest that while the bent conformer is more stable when bound to the active site, the straight conformer is necessary for the molecule to pass from the mitochondrial membrane into the narrow binding channel. researchgate.net This requirement for conformational flexibility is critical for efficient binding and high-potency inhibition. researchgate.net By halting electron flow, rotenoid binding leads to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS). nih.gov

Beyond the mitochondria, certain rotenoid analogs, notably deguelin, interact with other vital cellular proteins. A key target is Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. oup.comoup.com

Deguelin has been shown to bind directly to Hsp90, disrupting its chaperone function. nih.gov This interaction occurs at an ATP-binding pocket on the chaperone, competitively inhibiting the binding of ATP which is necessary for the Hsp90 chaperone cycle. oup.comresearchgate.net While some inhibitors target the N-terminal ATP-binding site, evidence suggests that deguelin and its analogs may preferentially bind to a C-terminal ATP-binding region of Hsp90. researchgate.netaacrjournals.org

The inhibition of Hsp90 by deguelin leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins. oup.comnih.gov This includes a host of proteins involved in tumor progression, such as:

Akt: A central kinase in the PI3K/Akt cell survival pathway. nih.gov

CDK4: A cyclin-dependent kinase that promotes cell cycle progression. nih.gov

Mutant p53: A mutated tumor suppressor protein that gains oncogenic functions. nih.gov

HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor crucial for cellular adaptation to low oxygen, promoting angiogenesis and metastasis. oup.comoup.com

By promoting the degradation of these client proteins, deguelin effectively dismantles several key signaling networks that cancer cells rely upon.

Enzymatic Inhibition Profiles at the Molecular Level

The inhibitory action of Derrisin and its analogs can be characterized by their binding kinetics and the nature of their interaction with the enzyme's active or allosteric sites.

While detailed studies on the specific binding kinetics of this compound are not extensively available in the surveyed scientific literature, the principles can be inferred from its close structural analogs like rotenone and deguelin. Binding kinetics describe the rates of association and dissociation of a ligand (the inhibitor) with its protein target. These parameters determine the affinity and residence time of the inhibitor.

| Parameter | Symbol | Definition |

| Association Rate Constant | ka (or kon) | The rate at which the inhibitor binds to its target. Units: M-1s-1. malvernpanalytical.com |

| Dissociation Rate Constant | kd (or koff) | The rate at which the inhibitor-target complex falls apart. Units: s-1. malvernpanalytical.com |

| Equilibrium Dissociation Constant | KD | The ratio of kd to ka (kd/ka). It represents the concentration of inhibitor at which 50% of the target is bound at equilibrium. A lower KD indicates higher binding affinity. Units: M. malvernpanalytical.com |

| Residence Time | tr | The average duration an inhibitor stays bound to its target (1/kd). A longer residence time can be a better predictor of in vivo efficacy than affinity alone. nih.gov |

For rotenone, its potent inhibition of Complex I is characterized by high-affinity binding, which is achieved through a multi-step process requiring molecular flexibility to navigate the binding channel. researchgate.net Similarly, the anticancer effects of deguelin are linked to its ability to bind Hsp90 with sufficient affinity to disrupt its function. researchgate.net

The available evidence indicates that rotenoids primarily function as active site inhibitors, meaning they bind to the same site as the enzyme's natural substrate, thereby directly competing with it. khanacademy.org This is a form of orthosteric inhibition.

Rotenone and Mitochondrial Complex I: Rotenone binds to the ubiquinone (Q-site) pocket within Complex I. nih.gov As it directly occupies the space where ubiquinone would normally bind to accept electrons, it acts as a competitive inhibitor with respect to this substrate.

Deguelin and Hsp90: Deguelin binds to the ATP-binding pocket of Hsp90. oup.comnih.gov By occupying this site, it directly competes with ATP, preventing the conformational changes necessary for the chaperone's activity.

This mode of action contrasts with allosteric inhibitors, which bind to a different site on the enzyme (an allosteric site) to induce a conformational change that indirectly alters the activity of the active site. khanacademy.org The action of rotenone and deguelin appears to be a direct blockade of the active site.

Modulation of Intracellular Signal Transduction Pathways

By engaging their primary molecular targets, this compound and its analogs trigger a cascade of effects on various intracellular signal transduction pathways. These pathways are complex networks that govern cellular processes like growth, survival, and metabolism.

The inhibition of Mitochondrial Complex I by rotenoids has profound effects on pathways sensitive to cellular energy status and oxidative stress:

Energy Sensing Pathways: The decrease in ATP production can activate the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular metabolism that responds to low energy states.

Oxidative Stress Response: The increased production of ROS can activate stress-response pathways, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. mdpi.com

The inhibition of Hsp90 by deguelin analogs directly impacts multiple oncogenic signaling pathways by destabilizing key protein nodes: nih.gov

PI3K/Akt/mTOR Pathway: By causing the degradation of Akt, deguelin effectively shuts down this critical pro-survival and pro-growth signaling cascade. nih.gov

Hypoxia and Angiogenesis Pathways: The degradation of HIF-1α cripples the ability of cancer cells to adapt to hypoxic environments and to induce the formation of new blood vessels (angiogenesis), which is essential for tumor growth. oup.com

Cell Cycle Regulation: The depletion of proteins like CDK4 disrupts the normal progression of the cell cycle, leading to cell cycle arrest. nih.gov

Through these mechanisms, rotenoids can significantly alter cellular homeostasis and disrupt the signaling networks that drive diseases like cancer.

Impact on MAPK and PI3K/Akt Signaling Cascades

Rotenoid compounds, including analogs of this compound, have been shown to exert significant influence over key signaling cascades that govern cell survival and proliferation, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Research on the rotenoid analog Deguelin has demonstrated its capacity to inhibit the PI3K/Akt signaling pathway. oup.comnih.gov This inhibition is a critical component of its pro-apoptotic and anti-proliferative effects. oup.comnih.gov Studies in premalignant and malignant human bronchial epithelial (HBE) cells revealed that Deguelin treatment reduces the levels of phosphorylated Akt (pAkt), thereby inhibiting its activity. nih.gov This disruption of the PI3K/Akt pathway is a key mechanism contributing to Deguelin's ability to induce apoptosis specifically in these abnormal cells while having minimal impact on normal HBE cells. oup.comnih.gov The inhibitory action has also been observed in other cancer cell lines, including breast cancer and leukemia. nih.gov In contrast, the effect of Deguelin on the Mitogen-Activated Protein Kinase (MAPK) pathways appears to be more variable. Some studies report that Deguelin induces apoptosis with minimal to no effect on the MAPK pathway oup.comnih.gov, while other research in lung squamous cell carcinoma suggests it can inhibit the MAPK signaling pathway. frontiersin.org

Rotenone, another prominent rotenoid, also demonstrates inhibitory effects on the PI3K/Akt pathway. mdpi.comresearchgate.net In various cell models, Rotenone treatment leads to the downregulation of phosphorylated Akt and the mammalian target of rapamycin (mTOR), a key downstream effector of the pathway. researchgate.net This inhibition has been linked to reduced cell proliferation and metastasis in cancer cells. researchgate.net Furthermore, studies on rotenone-induced models of Parkinson's disease show a suppression of the PI3K/Akt pathway in both colon and substantia nigra tissues, suggesting a role for this pathway in its neurotoxic effects. mdpi.com The inactivation of the PI3K/Akt/mTOR pathway is a central event in the cellular response to Rotenone. nih.gov

| Rotenoid Analog | Signaling Pathway | Effect | Cell Line/Model | Reference |

|---|---|---|---|---|

| Deguelin | PI3K/Akt | Inhibition (Reduced pAkt) | Human Bronchial Epithelial (HBE) Cells | nih.gov |

| Deguelin | PI3K/Akt | Inhibition | Breast Cancer, Leukemia Cells | nih.gov |

| Deguelin | MAPK | Minimal Effect | Human Bronchial Epithelial (HBE) Cells | nih.gov |

| Deguelin | MAPK | Inhibition | Lung Squamous Carcinoma Cells | frontiersin.org |

| Rotenone | PI3K/Akt/mTOR | Inhibition (Downregulation) | Colon Cancer Cells | researchgate.net |

| Rotenone | PI3K/Akt | Inactivation | SH-SY5Y Cells | nih.gov |

| Rotenone | PI3K/Akt | Suppression | PD Mouse Model (Colon, Substantia Nigra) | mdpi.com |

Induction of Molecular Events Leading to Programmed Cell Death (e.g., Apoptosis induction)

A primary consequence of the disruption of signaling pathways by rotenoids is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a series of specific molecular events.

The inhibition of the pro-survival PI3K/Akt pathway by rotenoids like Deguelin is a direct trigger for apoptosis. nih.gov The Akt kinase normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax. nih.gov When Deguelin inhibits Akt, this suppression is lifted, allowing Bad and Bax to initiate the caspase cascade, ultimately leading to apoptotic cell death. nih.gov

Rotenone is well-documented to induce apoptosis primarily through mechanisms related to mitochondrial dysfunction. nih.govnih.gov As an inhibitor of mitochondrial complex I, Rotenone disrupts the electron transport chain, leading to an increase in the production of mitochondrial reactive oxygen species (ROS). nih.govnih.gov This ROS-induced oxidative stress is a key initiating event in the apoptotic process. nih.govresearchgate.net The cascade of events following Rotenone exposure includes a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of effector caspases, such as caspase-3. nih.govnih.gov The process is further regulated by the expression levels of the Bcl-2 family of proteins, with Rotenone causing an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

| Rotenoid Analog | Initiating Event | Key Molecular Events | Reference |

|---|---|---|---|

| Deguelin | Inhibition of PI3K/Akt pathway | - De-suppression of pro-apoptotic proteins Bad and Bax

| nih.gov |

| Rotenone | Mitochondrial Complex I Inhibition | - Increased mitochondrial Reactive Oxygen Species (ROS)

| nih.govnih.govnih.gov |

Structure-Activity Relationship (SAR) Investigations

The biological effects of this compound and its analogs are intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the specific structural features, functional groups, and stereochemical properties that determine the compounds' mechanistic effects and biological potency.

Functional Group Contributions to Molecular Interactions

Functional groups are the reactive parts of a molecule that dictate its chemical properties and biological interactions. solubilityofthings.comreachemchemicals.com In flavonoids, the broader class to which rotenoids belong, the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical for their bioactivity. nih.govmdpi.com

Stereochemical Influences on Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in the interaction between a drug and its biological target. Rotenoid molecules contain multiple chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers).

The biological targets of these compounds, such as enzyme active sites or receptor binding pockets, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. This specificity of interaction means that different enantiomers of a single rotenoid compound can have significantly different biological activities. The precise spatial orientation of the atoms and functional groups on the rotenoid scaffold must be complementary to the target site to ensure effective binding and elicit a biological response. Therefore, the specific stereochemistry of a rotenoid analog is a critical factor in determining its potency and target-binding affinity.

Chemical Synthesis and Analog Development for Research Probes

Total Synthesis Strategies for Derrisin and Complex Rotenoids

The total synthesis of complex rotenoids like this compound presents a formidable challenge to synthetic chemists due to the presence of a rigid pentacyclic core, multiple stereocenters, and often sensitive functionalities. Over the years, various strategies have been developed to construct this complex scaffold, with a focus on efficiency, stereocontrol, and modularity.

The absolute configuration of the B/C ring junction in naturally occurring rotenoids, including this compound, is crucial for their biological activity. Therefore, asymmetric synthesis, which allows for the selective formation of a single enantiomer, is of paramount importance. One notable approach to the asymmetric synthesis of the rotenoid core involves an organocatalyzed dynamic kinetic resolution. researchgate.net This strategy has been successfully applied to the synthesis of several complex rotenoids, demonstrating its potential for the enantioselective synthesis of this compound.

The key step in this approach is the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core structure. This is achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction that proceeds with high enantioselectivity. researchgate.net The modular nature of this synthesis allows for the convergent assembly of various rotenoid natural products. For instance, the asymmetric total synthesis of tephrosin (B192491), 12a-hydroxymunduserone, milletosin, and 12a-hydroxyrotenone has been accomplished using this methodology. researchgate.net Given the structural similarity of this compound to these compounds, this asymmetric strategy represents a highly viable route for its total synthesis.

Table 1: Key Features of Asymmetric Rotenoid Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | N-heterocyclic carbene (NHC) | researchgate.net |

| Key Reaction | Dynamic kinetic resolution | researchgate.net |

| Core Structure | cis-fused tetrahydrochromeno[3,4-b]chromene | researchgate.net |

| Stereocontrol | High enantioselectivity at the B/C ring junction | researchgate.net |

| Applicability | Synthesis of multiple complex rotenoids | researchgate.net |

For the synthesis of the rotenoid skeleton, a modular approach typically involves the preparation of a chromone or chromanone fragment (representing the A and B rings) and a fragment corresponding to the D and E rings. These fragments are then coupled to construct the pentacyclic core. The aforementioned NHC-catalyzed dynamic kinetic resolution exemplifies a modular and convergent synthesis of the rotenoid core. researchgate.net This method allows for the rapid assembly of a variety of rotenoid natural products by combining different precursor fragments. researchgate.net This modularity is particularly advantageous for the synthesis of a library of this compound analogs for structure-activity relationship (SAR) studies.

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of this compound derivatives and analogs are crucial for probing its biological mechanism and for developing compounds with improved properties. By systematically modifying the structure of this compound, researchers can gain insights into the key structural features required for its activity and can fine-tune its selectivity towards specific molecular targets.

While specific studies on the structural modification of this compound for enhanced mechanistic selectivity are limited, valuable insights can be drawn from SAR studies of related rotenoids and other natural products. rsc.orgnih.govnih.govvcu.eduresearchgate.net The goal of such modifications is to create analogs that interact more specifically with a particular target, thereby reducing off-target effects and helping to elucidate the primary mechanism of action.

Key areas for modification on the this compound scaffold include the substituents on the A and E rings, the stereochemistry of the B/C ring junction, and the functional groups on the C ring. For example, altering the methoxy groups on the A ring could influence the binding affinity and selectivity for its target protein(s). Similarly, modifications to the dimethylpyran ring (E ring) could impact the compound's metabolic stability and pharmacokinetic properties. The synthesis of a focused library of this compound analogs with systematic variations at these positions would be a valuable tool for detailed mechanistic studies.

For instance, analogs where the E ring is removed or replaced with a simpler substituent could help to determine the importance of this ring system for target binding. Similarly, analogs with a modified B or C ring could shed light on the role of the rigid pentacyclic core in maintaining the correct orientation of the key functional groups for biological activity. The synthesis of such analogs often involves building blocks that correspond to specific ring systems of the parent natural product, which are then combined in a modular fashion.

Development of this compound-Based Chemical Biology Probes

Chemical biology probes are powerful tools for studying the interactions of small molecules with their biological targets in a complex cellular environment. The development of this compound-based probes would be a significant step towards identifying its binding partners and understanding its mechanism of action at a molecular level.

Photoaffinity labeling is a powerful technique that utilizes a photoreactive group on a small molecule probe to form a covalent bond with its target protein upon irradiation with UV light. nih.govresearchgate.netwikipedia.orgdntb.gov.ua A this compound-based photoaffinity probe could be designed by incorporating a photoreactive moiety, such as a diazirine or an aryl azide, at a position on the this compound scaffold that is not critical for its biological activity. For example, a photoaffinity labeling analog of the rotenoid amorphigenin has been synthesized and used to identify a polypeptide of the mitochondrial NADH dehydrogenase complex as part of the rotenone-binding site. nih.gov A similar strategy could be applied to this compound to identify its direct binding partners in cells.